molecular formula C17H15Cl2NO4 B5309655 2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol

2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol

Cat. No. B5309655
M. Wt: 368.2 g/mol
InChI Key: NBWAGKAUMOHWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DCB-MO and has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of DCB-MO is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth. DCB-MO has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. DCB-MO has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DCB-MO has been shown to have cytotoxic effects on cancer cells, including breast cancer, lung cancer, and leukemia cells. DCB-MO has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer effects, DCB-MO has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of DCB-MO is its ability to selectively target cancer cells while sparing normal cells. Another advantage is its potential as a fluorescent probe for the detection of heavy metal ions. However, one limitation of DCB-MO is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of DCB-MO. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of DCB-MO to better understand its anticancer effects. Additionally, further studies are needed to explore the potential applications of DCB-MO in material science and environmental science.

Synthesis Methods

DCB-MO is synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with 2-nitrobenzaldehyde to form 2-nitro-3,4-dichlorobenzaldehyde. This intermediate is then reduced to 2-amino-3,4-dichlorobenzaldehyde, which is subsequently reacted with morpholine and phosgene to form DCB-MO.

Scientific Research Applications

DCB-MO has potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, DCB-MO has been studied for its potential as an anticancer agent. In material science, DCB-MO has been used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds. In environmental science, DCB-MO has been used as a fluorescent probe for the detection of heavy metal ions.

properties

IUPAC Name

[2-(3,4-dichlorophenyl)morpholin-4-yl]-(2,6-dihydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c18-11-5-4-10(8-12(11)19)15-9-20(6-7-24-15)17(23)16-13(21)2-1-3-14(16)22/h1-5,8,15,21-22H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWAGKAUMOHWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=C(C=CC=C2O)O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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